Reversed Amide Bond Orientation Enables Unique 'Inverse Peptide' Synthesis
Norbiotinamine couples to amino acid carboxyl groups, yielding peptides with an inverted amide linkage direction relative to biotin- or biocytin-conjugated peptides [1]. In contrast, biotin and biocytin require coupling through amino groups, producing the opposite amide bond orientation [1]. This topological inversion is a direct consequence of norbiotinamine's primary amine functionality replacing biotin's carboxylic acid [1].
| Evidence Dimension | Amide bond orientation in peptide conjugates |
|---|---|
| Target Compound Data | Inverted (reverse) amide linkage |
| Comparator Or Baseline | Biotin and biocytin: Conventional (forward) amide linkage |
| Quantified Difference | Qualitative topological inversion; quantitative binding differences not reported for this structural feature |
| Conditions | Peptide conjugation reactions; coupling to amino acid carboxyl groups |
Why This Matters
Enables synthesis of 'inverse' peptides inaccessible via standard biotinylation, expanding the toolkit for studying peptide backbone orientation effects on binding, stability, and biological recognition.
- [1] Szalecki W. Synthesis of norbiotinamine and its derivatives. Bioconjug Chem. 1996 Mar-Apr;7(2):271-3. PMID: 8983350. View Source
